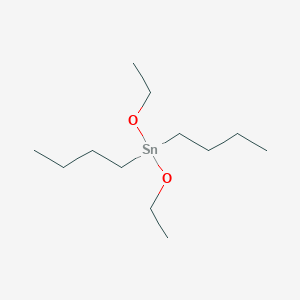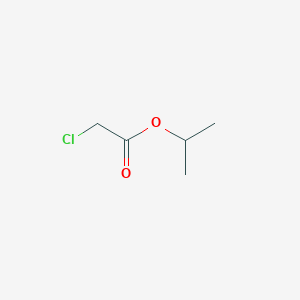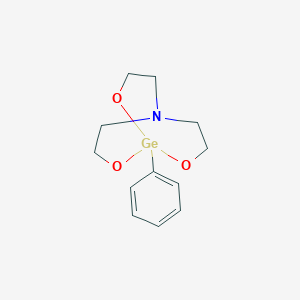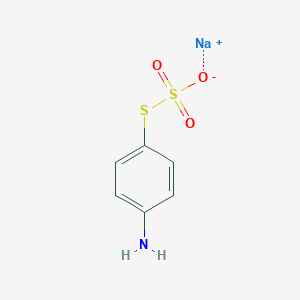
sodium;1-amino-4-sulfonatosulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;1-amino-4-sulfonatosulfanylbenzene is a compound of significant interest in various scientific fields
Métodos De Preparación
The synthesis of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves several steps. One common method includes the reaction of thiosulfuric acid with 4-aminophenol in the presence of sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often involving large-scale reactors and continuous monitoring to maintain optimal conditions .
Análisis De Reacciones Químicas
sodium;1-amino-4-sulfonatosulfanylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce thiol compounds .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in processes such as water treatment and as an intermediate in the production of other chemicals .
Mecanismo De Acción
The mechanism of action of thiosulfuric acid (H2S2O3), S-(4-aminophenyl) ester, sodium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It may also interact with enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
sodium;1-amino-4-sulfonatosulfanylbenzene can be compared with other similar compounds, such as thiosulfuric acid (H2S2O3), S-(4-nitrophenyl) ester, sodium salt (1:1) and thiosulfuric acid (H2S2O3), S-(3-phenyl-2-propyn-1-yl) ester, sodium salt (1:1). These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Número CAS |
17304-59-5 |
|---|---|
Fórmula molecular |
C6H6NNaO3S2 |
Peso molecular |
227.2 g/mol |
Nombre IUPAC |
sodium;1-amino-4-sulfonatosulfanylbenzene |
InChI |
InChI=1S/C6H7NO3S2.Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
PRWLAEOXRFSMAZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N)SS(=O)(=O)[O-].[Na+] |
| 17304-59-5 | |
Sinónimos |
Thiosulfuric acid S-(4-aminophenyl)O-sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
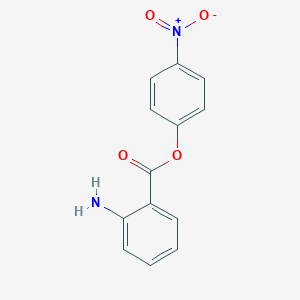

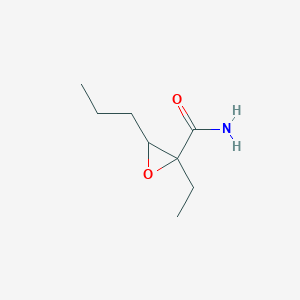



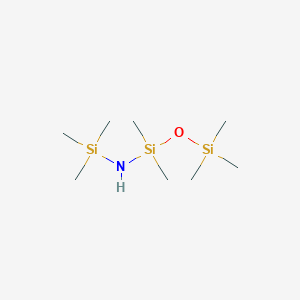
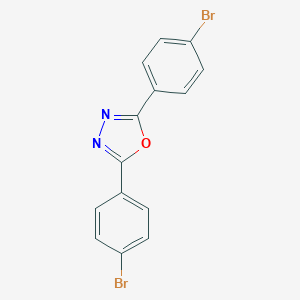

![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
